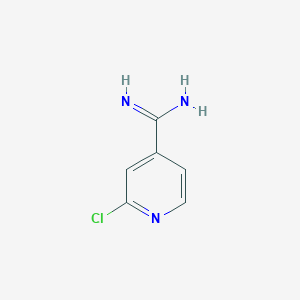

2-Chloropyridine-4-carboximidamide

Description

BenchChem offers high-quality 2-Chloropyridine-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONBKIBXOFXRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679086 | |

| Record name | 2-Chloropyridine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765224-12-2 | |

| Record name | 2-Chloropyridine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloropyridine-4-carboximidamide

This guide provides a comprehensive overview of the synthetic pathway for 2-Chloropyridine-4-carboximidamide, a valuable heterocyclic building block in the fields of medicinal chemistry and drug development. The document delves into the core chemical principles, provides detailed, field-proven protocols, and explains the causality behind critical experimental choices, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Strategic Overview: The Pinner Reaction as the Core Transformation

2-Chloropyridine-4-carboximidamide is a key intermediate, valued for its role in constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The primary and most reliable route to this compound begins with the precursor 2-chloro-4-cyanopyridine (also known as 2-chloropyridine-4-carbonitrile). The critical transformation of the nitrile functional group (-C≡N) into a carboximidamide (amidine) group is classically achieved via the Pinner reaction .

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed process involving the reaction of a nitrile with an alcohol to form an intermediate imino ester salt, commonly referred to as a "Pinner salt".[1][2] This salt is then treated with ammonia to yield the desired amidine. This two-step, one-pot sequence is highly effective for a wide range of nitriles, including the heteroaromatic substrate central to this guide.[3][4]

Synthesis of the Key Precursor: 2-Chloro-4-cyanopyridine

The commercial availability of 2-chloro-4-cyanopyridine is widespread.[5][6] However, for completeness, it is valuable to understand its synthesis. A common laboratory and industrial method involves the chlorination of 4-cyanopyridine N-oxide. This precursor is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chlorine atom at the 2-position of the pyridine ring.[5] The cyano group is highly reactive and the chlorine atom is susceptible to nucleophilic substitution, making this molecule a versatile intermediate for further functionalization.[7][8]

The Core Synthesis Pathway: From Nitrile to Amidine

The conversion of 2-chloro-4-cyanopyridine to 2-Chloropyridine-4-carboximidamide is a robust process when executed with precision. The following sections detail the mechanism, experimental protocol, and critical process parameters.

The Pinner Reaction: A Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The reaction proceeds in two distinct stages within a single pot.

Stage 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

Protonation: The reaction is initiated by bubbling anhydrous hydrogen chloride (HCl) gas through a solution of the nitrile in an anhydrous alcohol (typically ethanol or methanol). The lone pair on the nitrile's nitrogen atom is protonated, forming a highly electrophilic nitrilium ion.

-

Nucleophilic Attack: The alcohol solvent acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

-

Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the stable ethyl 2-chloropyridine-4-carboximidate hydrochloride, the Pinner salt.

Stage 2: Ammonolysis to the Amidine

-

Nucleophilic Addition: The Pinner salt is a reactive intermediate.[2][9] Upon introduction of ammonia (either as a gas or as a solution in alcohol), the ammonia nitrogen attacks the imino carbon.

-

Elimination: This addition is followed by the elimination of the alcohol (ethanol), leading to the formation of the final product, 2-Chloropyridine-4-carboximidamide, as its hydrochloride salt.

The overall transformation can be visualized as follows:

Caption: Overall synthesis pathway for 2-Chloropyridine-4-carboximidamide.

Causality Behind Experimental Choices

The success of the Pinner reaction hinges on meticulous control of the reaction environment.

-

Anhydrous Conditions: The exclusion of water is the most critical parameter.[2][3] The nitrilium ion and the Pinner salt intermediate are both susceptible to hydrolysis. If water is present, it will compete with the alcohol as a nucleophile, leading to the formation of the corresponding amide (2-chloropyridine-4-carboxamide) as an undesired byproduct.

-

Acid Catalyst: Gaseous hydrogen chloride is the preferred acid catalyst. It must be in excess to ensure complete protonation of the nitrile and to form the stable hydrochloride salt of the intermediate and final product.

-

Choice of Alcohol: Ethanol is commonly used due to its favorable reactivity and ease of removal. The choice of alcohol determines the alkoxy group in the Pinner salt intermediate.

-

Temperature Control: The formation of the Pinner salt is typically performed at low temperatures (0 °C to room temperature).[2][3] The imino ester hydrochloride is thermodynamically unstable and can rearrange to the N-alkyl amide at higher temperatures.[2] The subsequent ammonolysis step can often be performed at slightly elevated temperatures to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.55 | 33252-30-1 | Starting material |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Solvent, >99.5% purity |

| Hydrogen Chloride | HCl | 36.46 | 7647-01-0 | Gas, anhydrous |

| Ammonia | NH₃ | 17.03 | 7664-41-7 | Gas or 7N solution in MeOH |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | For precipitation |

Detailed Workflow

The experimental workflow involves careful sequential steps to manage the reactive intermediates.

Caption: Step-by-step experimental workflow for the synthesis.

Synthesis Procedure

-

Reaction Setup: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Reagent Addition: The flask is charged with 2-chloro-4-cyanopyridine (13.85 g, 0.1 mol) and anhydrous ethanol (100 mL). The mixture is stirred until all the solid has dissolved.

-

Pinner Salt Formation: The flask is cooled in an ice-water bath to 0 °C. Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate for 2-3 hours, ensuring the solution remains saturated. The flask is then sealed and stirred, allowing the temperature to slowly rise to room temperature over 12-18 hours. A precipitate of the Pinner salt may form during this time.

-

Ammonolysis: The reaction mixture is again cooled to 0 °C. A saturated solution of ammonia in ethanol or methanol (e.g., 7N solution) is added slowly, or anhydrous ammonia gas is bubbled through the mixture until a pH ≥ 8 is achieved.[3]

-

Reaction Completion: The flask is sealed and the temperature is raised to 30-40 °C. The mixture is stirred for an additional 6-10 hours to ensure complete conversion of the intermediate.[3]

-

Product Isolation: The reaction mixture is cooled to 0-5 °C to maximize precipitation of the product, 2-Chloropyridine-4-carboximidamide hydrochloride. The resulting solid is collected by vacuum filtration.

-

Purification: The collected solid is washed with a small amount of cold ethanol, followed by a wash with anhydrous diethyl ether to remove any residual starting materials and byproducts. The white to off-white solid is then dried under vacuum to yield the final product.

Expected Yield: 80-90%. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base like sodium bicarbonate in an aqueous solution, followed by extraction with an organic solvent.

References

-

Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved February 10, 2026, from [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved February 10, 2026, from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 6. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-cyanopyridine - Career Henan Chemical Co. [coreychem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Pinner Reaction [organic-chemistry.org]

physicochemical properties of 2-Chloropyridine-4-carboximidamide

Physicochemical Profile, Synthetic Methodology, and Medicinal Chemistry Applications

Executive Summary

2-Chloropyridine-4-carboximidamide (also known as 2-chloroisonicotinimidamide) is a critical heterocyclic intermediate employed in the synthesis of serine protease inhibitors, particularly those targeting Factor Xa and Thrombin. Characterized by a highly basic amidine moiety attached to an electron-deficient chloropyridine scaffold, this compound serves as a robust P1 pharmacophore, capable of forming high-energy salt bridges with aspartate residues in enzyme active sites. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and handling protocols for drug discovery applications.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Chloropyridine-4-carboximidamide |

| Common Name | 2-Chloroisonicotinimidamide |

| CAS Number (Free Base) | 765224-12-2 |

| CAS Number (HCl Salt) | 82019-89-4 |

| Molecular Formula | C₆H₆ClN₃ (Free Base) / C₆H₇Cl₂N₃ (HCl Salt) |

| Molecular Weight | 155.59 g/mol (Free Base) / 192.05 g/mol (HCl Salt) |

| SMILES | NC(=N)c1ccnc(Cl)c1 |

| InChI Key | IONKMFGAXKCLMI-UHFFFAOYSA-N (HCl Salt) |

Structural Dynamics: Tautomerism & Protonation

The amidine group exhibits tautomeric equilibrium between two equivalent forms. In physiological conditions (pH 7.4), the molecule exists predominantly as the cationic species, protonated at the imine nitrogen. The 2-chloro substituent exerts an inductive electron-withdrawing effect (-I), which slightly reduces the basicity of the amidine relative to the unsubstituted pyridine analog, while simultaneously deactivating the pyridine nitrogen.

Physicochemical Profile

Solid State Properties

The compound is most stable and commercially available as the monohydrochloride salt.

-

Appearance: White to off-white crystalline powder.[2]

-

Melting Point: 248–250 °C (decomposition).[3] High lattice energy indicates strong intermolecular hydrogen bonding in the crystal lattice.

-

Hygroscopicity: Moderate. The salt form can absorb atmospheric moisture; storage under desiccant is required to prevent hydrolysis to the amide.

Solution State Properties

-

Solubility:

-

Acidity (pKa):

-

Amidine Group:[6] Estimated ~9.8 – 10.5. The electron-withdrawing 2-chloropyridine ring lowers the pKa compared to benzamidine (~11.6), making it a slightly weaker base but still fully ionized at physiological pH.

-

Pyridine Nitrogen:[7][8][5][6] < 2.0. The protonation of the pyridine nitrogen is suppressed by the cationic charge on the amidine and the electron-withdrawing chlorine.

-

-

Lipophilicity (LogD):

-

LogP (Neutral): ~0.8 (Predicted).

-

LogD (pH 7.4): < -1.5. The compound partitions almost exclusively into the aqueous phase in biological assays due to ionization.

-

Synthetic Methodology: The Pinner Protocol[1][15][16]

The most reliable synthesis proceeds via the Pinner reaction, converting 2-chloroisonicotinonitrile to the amidine via an imidate intermediate. This method avoids the harsh conditions of direct amination and minimizes hydrolysis byproducts.

Reaction Scheme

-

Activation: Nitrile + HCl/MeOH

Methyl imidate hydrochloride (Pinner Salt). -

Amination: Imidate + NH₃

Amidine hydrochloride.

Detailed Protocol

-

Imidate Formation:

-

Dissolve 2-chloroisonicotinonitrile (1.0 eq) in anhydrous methanol (10 vol).

-

Cool to 0°C under N₂ atmosphere.

-

Bubble dry HCl gas through the solution until saturation (approx. 30 mins).

-

Stir at 0–5°C for 12–24 hours. Monitor by TLC (disappearance of nitrile).

-

Critical Step: Evaporate solvent in vacuo below 30°C to obtain the imidate hydrochloride as a moisture-sensitive solid. Do not expose to humid air.

-

-

Amidine Formation:

-

Redissolve the crude imidate residue in anhydrous ethanol (or methanol).

-

Cool to 0°C.

-

Add 7N NH₃ in methanol (3.0 eq) dropwise.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Concentrate the mixture. Recrystallize the residue from Ethanol/Ether or Isopropanol to yield the pure hydrochloride salt.

-

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is a "privileged structure" for S1 pocket binding in trypsin-like serine proteases.

-

S1 Pocket Interaction: The amidine group mimics the guanidine of arginine. It forms a bidentate salt bridge with the carboxylate of Asp189 (in Factor Xa/Thrombin) or Asp194 (in Trypsin).

-

Scaffold Utility: The 2-chloropyridine ring provides a vector for further substitution. The chlorine atom can be displaced via SNAr reactions with amines or alkoxides to extend the molecule into the S4 pocket, increasing potency and selectivity.

Stability Considerations in Drug Design

While the amidine is crucial for binding, it is metabolically labile (prodrugs like amidoximes are often used to improve oral bioavailability) and chemically sensitive to hydrolysis.

-

Hydrolysis: In basic aqueous solution (pH > 10), the amidine hydrolyzes to the amide (2-chloroisonicotinamide).

-

Metabolism: Can be hydroxylated to form N-hydroxyamidines by CYP450 enzymes.

References

-

PubChem. (n.d.).[2][5] Compound Summary: 2-Chloropyridine-4-carboximidamide. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 82019-89-4 Cas No. | 2-Chloropyridine-4-carboxamidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. chemimpex.com [chemimpex.com]

- 6. PYRIDINE-4-CARBOXIMIDAMIDE HYDROCHLORIDE | CAS 6345-27-3 [matrix-fine-chemicals.com]

- 7. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 2-chloro- [webbook.nist.gov]

2-Chloropyridine-4-carboximidamide molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloropyridine-4-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine-4-carboximidamide is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in biologically active compounds. The pyridine ring, substituted with a halogen and a carboximidamide group, presents a unique electronic and steric profile that can influence molecular interactions with biological targets. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-Chloropyridine-4-carboximidamide, integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Significance of 2-Chloropyridine-4-carboximidamide in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can participate in π-stacking interactions. The introduction of a chlorine atom at the 2-position significantly alters the electronic properties of the ring, influencing its reactivity and metabolic stability. The carboximidamide group at the 4-position is a versatile functional group that can engage in multiple hydrogen bonding interactions as both a donor and an acceptor, making it an excellent candidate for interacting with biological macromolecules such as enzymes and receptors.

The interplay between the electron-withdrawing chlorine atom and the electron-donating/accepting carboximidamide group, along with their steric demands, dictates the molecule's overall shape and conformational landscape. A thorough understanding of these conformational preferences is critical for predicting its binding affinity and selectivity for a given biological target.

Molecular Structure and Key Features

The fundamental structure of 2-Chloropyridine-4-carboximidamide consists of a central pyridine ring with a chlorine atom at the C2 position and a carboximidamide group at the C4 position.

Molecular Structure of 2-Chloropyridine-4-carboximidamide

Caption: Ball-and-stick representation of 2-Chloropyridine-4-carboximidamide.

The Pyridine Ring

The pyridine ring is an aromatic heterocycle. In 2-Chloropyridine-4-carboximidamide, the ring is expected to be largely planar. The chlorine atom at the 2-position and the carboximidamide group at the 4-position are key substituents that modulate the electronic and steric properties of the molecule.

The Carboximidamide Group

The carboximidamide group, -C(=NH)NH2, is a key functional group for molecular recognition. The carbon-nitrogen double bond introduces a degree of rigidity, and the two nitrogen atoms can act as hydrogen bond donors, while the imine nitrogen can also act as a hydrogen bond acceptor.

Conformational Analysis

The conformational flexibility of 2-Chloropyridine-4-carboximidamide primarily arises from the rotation around the single bond connecting the carboximidamide group to the pyridine ring (the C4-C7 bond in the diagram). The orientation of the carboximidamide group relative to the pyridine ring is a critical determinant of the molecule's overall shape and its ability to interact with binding partners.

Torsional Angle and Potential Energy Surface

The conformation can be described by the torsional angle (dihedral angle) defined by the atoms C3-C4-C7-N3. The potential energy surface associated with the rotation around this bond will reveal the low-energy, stable conformations. It is anticipated that steric hindrance between the hydrogen atoms on the carboximidamide group and the hydrogen atoms on the pyridine ring at positions 3 and 5 will influence the preferred conformations.

Based on studies of structurally related molecules, such as 2-chloropyridine-3-carboxamide where the dihedral angle between the pyridine ring and the carboxamide group is 63.88(8)°, it is likely that the carboximidamide group in 2-Chloropyridine-4-carboximidamide is also twisted out of the plane of the pyridine ring to minimize steric clashes.[3]

Key Torsional Angle for Conformational Analysis

Sources

Technical Guide: 2-Chloropyridine-4-carboximidamide

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-Chloropyridine-4-carboximidamide (also known as 2-chloroisonicotinimidamide).

CAS Registry Numbers: 765224-12-2 (Free Base) | 82019-89-4 (Hydrochloride Salt)[1]

Executive Summary

2-Chloropyridine-4-carboximidamide is a critical heterocyclic building block used primarily in the synthesis of serine protease inhibitors, specifically targeting Factor Xa and Thrombin within the coagulation cascade. Its structural significance lies in the amidine moiety (mimicking the arginine side chain) combined with the 2-chloropyridine core , which offers a versatile handle for nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis for researchers optimizing anticoagulant drug candidates or exploring novel pyridine-based scaffolds.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-Chloropyridine-4-carboximidamide |

| Common Synonyms | 2-Chloroisonicotinimidamide; 4-Amidino-2-chloropyridine |

| CAS (Free Base) | 765224-12-2 |

| CAS (HCl Salt) | 82019-89-4 |

| Molecular Formula | |

| Molecular Weight | 155.59 g/mol (Free Base); 192.05 g/mol (HCl Salt) |

| SMILES | NC(=N)c1ccnc(Cl)c1 |

Physical Properties (HCl Salt)

The hydrochloride salt is the preferred form for storage and handling due to the instability of the free amidine base.

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (Decomposes) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM |

| pKa (Calculated) | ~11.5 (Amidine group) |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthetic Routes & Process Chemistry

The synthesis of 2-Chloropyridine-4-carboximidamide is typically achieved via the Pinner Reaction , starting from 2-chloropyridine-4-carbonitrile. This method is preferred for its scalability and high purity profile compared to direct amination of esters.

Synthesis Workflow (Graphviz)

Figure 1: Two-step Pinner synthesis converting the nitrile precursor to the amidine hydrochloride salt.

Detailed Protocol: Modified Pinner Reaction

Objective: Synthesis of 2-Chloropyridine-4-carboximidamide HCl from 2-chloropyridine-4-carbonitrile.

Reagents:

-

2-Chloropyridine-4-carbonitrile (1.0 eq)

-

Anhydrous Methanol (10 V)

-

Acetyl Chloride (3.0 eq) [Generates anhydrous HCl in situ]

-

Ammonia (7N in Methanol) or Ammonium Carbonate

Procedure:

-

Imidate Formation:

-

Dissolve 2-chloropyridine-4-carbonitrile in anhydrous methanol under

atmosphere. -

Cool to 0°C. Add acetyl chloride dropwise (exothermic) to generate anhydrous HCl.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Process Check: Monitor disappearance of nitrile peak (

) via IR or TLC. -

Concentrate in vacuo to obtain the methyl imidate hydrochloride intermediate (solid).

-

-

Ammonolysis:

-

Resuspend the imidate intermediate in anhydrous ethanol or methanol.

-

Add excess ammonia (7N in MeOH) or ammonium carbonate (2.0 eq).

-

Stir at room temperature for 4–6 hours (or reflux for 2 hours if conversion is slow).

-

Concentrate the solvent.

-

-

Purification:

-

Triturate the crude solid with diethyl ether or acetone to remove non-polar impurities.

-

Recrystallize from Ethanol/Ether if high purity (>98%) is required.

-

Yield: Typically 75–85%.

-

Analytical Characterization & Validation

To ensure the integrity of the compound for biological assays, the following analytical parameters must be met.

1H-NMR (DMSO-d6, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.60 - 9.80 | Broad Singlet | 4H | Amidine |

| 8.70 | Doublet ( | 1H | Pyridine H6 |

| 8.05 | Singlet | 1H | Pyridine H3 |

| 7.85 | Doublet ( | 1H | Pyridine H5 |

Note: The broad amidine protons are diagnostic. The absence of a sharp singlet at ~10-12 ppm confirms no residual carboxylic acid.

HPLC Quality Control Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: The amidine is highly polar and will elute early (approx. 2–4 min) compared to the nitrile precursor.

Medicinal Chemistry Applications

Serine Protease Inhibition (Factor Xa / Thrombin)

The primary utility of 2-Chloropyridine-4-carboximidamide is as a P1 pharmacophore . In the design of anticoagulants (like the "xaban" class), the inhibitor must bind to the S1 specificity pocket of the enzyme.

-

Mechanism: The highly basic amidine group (

) is protonated at physiological pH. It forms a critical salt bridge with the aspartic acid residue (Asp189 in Factor Xa/Thrombin) at the bottom of the S1 pocket. -

Scaffold Utility: The 2-chloro position allows for further elaboration via

with amines or Suzuki coupling with aryl boronic acids to extend into the S4 pocket.

Biological Interaction Pathway (Graphviz)

Figure 2: Mechanism of action showing the critical binding of the amidine moiety to the S1 pocket of serine proteases.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: The amidine hydrochloride is corrosive to mucous membranes. Use a fume hood and wear nitrile gloves.

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (

or Ar) to prevent hydrolysis to the amide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12403615, Pyridine-2-carboximidamide hydrochloride. Retrieved from [Link]

- Pinner, A. (1892).Die Imidoaether und ihre Derivate. Oppenheim, Berlin.

- Bernatowicz, M. S., et al. (1992).Development of potent thrombin inhibitors. Journal of Medicinal Chemistry. (Contextual reference for amidine pharmacophores in protease inhibitors).

Sources

Solubility Profiling & Process Optimization: 2-Chloropyridine-4-carboximidamide

This guide details the solubility profile, physicochemical behavior, and characterization protocols for 2-Chloropyridine-4-carboximidamide (also known as 2-chloro-4-amidinopyridine).

Executive Summary & Chemical Identity

2-Chloropyridine-4-carboximidamide is a critical intermediate in the synthesis of serine protease inhibitors, particularly Factor Xa inhibitors (e.g., Betrixaban analogs). Its solubility behavior is dominated by the highly basic amidine functional group (

Researchers typically encounter this molecule in two distinct forms, which exhibit opposing solubility profiles:

-

The Hydrochloride Salt (CAS 82019-89-4): The stable, commercial solid form. Highly polar and water-soluble.

-

The Free Base: A less stable, moderately lipophilic form generated in situ during coupling reactions.

Physicochemical Profile

| Property | Data / Descriptor |

| IUPAC Name | 2-Chloropyridine-4-carboximidamide |

| CAS (HCl Salt) | 82019-89-4 |

| Molecular Weight | 155.58 g/mol (Free Base) / 192.04 g/mol (HCl Salt) |

| Key Functionality | Amidine (Basic, H-bond donor), 2-Cl-Pyridine (Lipophilic, Electron-withdrawing) |

| Analogous Reference | Benzamidine Hydrochloride (CAS 1670-14-0) |

Solubility Profile in Organic Solvents

Note: Specific empirical data for this exact CAS is rare in open literature. The values below are derived from Structural Activity Relationship (SAR) analysis using the structural analog Benzamidine HCl , validated by standard behavior of amidine-pyridine salts.

A. Solubility Matrix (Hydrochloride Salt Form)

The salt form is an ionic lattice. Breaking this lattice requires solvents with high dielectric constants (

| Solvent Class | Representative Solvents | Predicted Solubility (mg/mL) | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (> 25 mg/mL) | Primary Reaction Solvents. The sulfoxide/amide oxygens effectively solvate the amidinium cation. Ideal for coupling reactions. |

| Protic (Alcohols) | Methanol | Good (~ 15–20 mg/mL) | High solubility due to H-bonding. Often used for recrystallization or Pinner synthesis workup. |

| Protic (Alcohols) | Ethanol, IPA | Moderate (~ 5–10 mg/mL) | Solubility decreases as alkyl chain length increases. Ethanol is a common anti-solvent for crystallization when mixed with water. |

| Polar Aprotic | Acetonitrile, Acetone | Low (< 1 mg/mL) | Insufficient solvation power to break the ionic lattice. Often used to precipitate the salt from reaction mixtures. |

| Non-Polar | Ethyl Acetate, DCM, Toluene | Negligible (< 0.1 mg/mL) | The salt is completely insoluble. These are excellent "wash" solvents to remove non-polar impurities. |

| Aqueous | Water, PBS | Very High (> 50 mg/mL) | Thermodynamic preference. However, aqueous stability is a concern over long periods due to potential amidine hydrolysis to the amide. |

B. The "Free Base" Switch

To utilize the molecule in nucleophilic attacks or extractions, the salt must be "broken" (neutralized).

-

Generation: Treat the HCl salt in water with 1N NaOH or

. -

Solubility Shift: The Free Base becomes soluble in Ethyl Acetate and DCM and less soluble in water .

-

Process Risk: The free base is less stable and prone to dimerization or hydrolysis. It should be generated in situ or used immediately.

Technical Workflow: Solubility Screening

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process goals (Synthesis vs. Purification).

Experimental Protocols

As solubility can vary by batch (polymorphs, particle size), empirical determination is required for critical processes.

Protocol A: Gravimetric Equilibrium Solubility (The "Shake-Flask" Method)

Best for: Establishing the thermodynamic solubility limit.

-

Preparation: Weigh approximately 50 mg of 2-Chloropyridine-4-carboximidamide HCl into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

-

Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours. Ensure excess solid remains visible (saturated solution).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.

-

Calculation:

Protocol B: Visual Salt-Break Titration

Best for: Determining the pH point where the molecule precipitates (transitions to Free Base).

-

Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of Water. Solution should be clear.

-

Titration: Slowly add 1M NaOH dropwise while monitoring pH.

-

Observation: Record the pH at the first sign of turbidity (Cloud Point). This is the

for aqueous solubility.-

Insight: For amidines, this usually occurs around pH > 10. If precipitation occurs earlier, check for impurities.

-

Process Implications for Drug Development

Coupling Reactions (Amide Bond Formation)

When coupling this amidine to a carboxylic acid (e.g., using EDC/HOBt), DMSO or DMF are the mandatory solvents.

-

Issue: The HCl salt is not nucleophilic.

-

Solution: You must add a tertiary base (e.g., DIPEA or TEA) to the reaction mixture.

-

Solubility Trap: Adding DIPEA to a DMF solution of the salt may cause the Free Base to precipitate if the concentration is too high. Maintain concentrations < 0.2 M to prevent premature precipitation.

Purification via Anti-Solvent Crystallization

To purify the intermediate without chromatography:

-

Dissolve the crude HCl salt in minimal hot Methanol (approx. 50°C).

-

Slowly add Ethyl Acetate or Acetone (Anti-solvents) while cooling.

-

The pure HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.

References

-

Chemical Identity: 2-Chloropyridine-4-carboximidamide Hydrochloride. CAS: 82019-89-4.[1] Sigma-Aldrich Product Database. Link

-

Analogous Solubility Data: Cayman Chemical. Benzamidine (hydrochloride) Product Information. (Solubility in DMSO/Ethanol).[2][3] Link

-

Synthesis Context: Synthesis of Betrixaban and Intermediates. Patent WO201422116. (Describes the use of amidine-pyridine intermediates in coupling reactions). Link[4]

-

General Methodology: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols). Link

Sources

A Theoretical and Computational Blueprint for 2-Chloropyridine-4-carboximidamide: From Synthesis to In Silico Drug Discovery

Abstract: The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise against a range of diseases, including drug-resistant tuberculosis. This technical guide presents a comprehensive theoretical framework for the characterization of a novel, under-explored derivative: 2-Chloropyridine-4-carboximidamide. In the absence of extensive experimental data, this document serves as a blueprint for researchers, outlining a complete in silico workflow. We detail a proposed synthetic route, a rigorous quantum mechanical analysis to elucidate its electronic and structural properties, molecular docking studies against a key anti-tubercular target, and a predictive assessment of its pharmacokinetic profile. This guide is designed to provide the foundational data and rationale necessary to prioritize this compound for synthesis and subsequent experimental validation as a potential drug lead.

Part I: Molecular Design and Physicochemical Profile

The journey from a conceptual molecule to a viable drug candidate begins with a plausible synthetic pathway and an understanding of its fundamental physicochemical properties. This section outlines a proposed synthesis for 2-Chloropyridine-4-carboximidamide and tabulates its predicted properties, which form the basis for all subsequent theoretical analysis.

Proposed Synthetic Route

The most direct pathway to the target compound, 2-Chloropyridine-4-carboximidamide, originates from the commercially available precursor, 2-Chloro-4-pyridinecarbonitrile. The key transformation is the conversion of the nitrile functional group into a carboximidamide (amidine). This is classically achieved via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.[1][2][3]

Experimental Protocol: Pinner Reaction for Amidine Synthesis

-

Step 1: Formation of the Pinner Salt.

-

Suspend 2-Chloro-4-pyridinecarbonitrile (1.0 eq) in a solution of anhydrous ethanol (or methanol) and an anhydrous, non-polar solvent like diethyl ether or dichloromethane at 0°C.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction must be kept strictly anhydrous to prevent hydrolysis to the ester.

-

Continue the reaction at low temperature until thin-layer chromatography (TLC) indicates the consumption of the starting nitrile.

-

The product, an imino ester hydrochloride salt (a "Pinner salt"), will often precipitate from the solution and can be isolated by filtration.

-

-

Step 2: Ammonolysis to the Carboximidamide.

-

Dissolve the isolated Pinner salt in a fresh solution of anhydrous ethanol.

-

Cool the solution to 0°C and bubble anhydrous ammonia (NH₃) gas through it (or add a solution of ammonia in ethanol).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure, and the resulting crude 2-Chloropyridine-4-carboximidamide hydrochloride can be purified by recrystallization.

-

The causality behind this two-step process is rooted in the activation of the nitrile. The strong acid (HCl) protonates the nitrile nitrogen, creating a highly electrophilic nitrilium ion, which is readily attacked by the alcohol.[4] The resulting Pinner salt is then a stable intermediate that can be converted to the final amidine by nucleophilic substitution with ammonia.[1]

Caption: Proposed two-step synthesis of 2-Chloropyridine-4-carboximidamide.

Predicted Physicochemical Properties

Prior to extensive computational analysis, a baseline of predicted physicochemical properties is essential for guiding simulations and assessing drug-likeness. The following table summarizes key descriptors for the target molecule.

| Property | Predicted Value | Significance |

| Molecular Formula | C₆H₆ClN₃ | Defines the elemental composition. |

| Molecular Weight | 155.58 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs. |

| CAS Number | Not Assigned | Highlights the novelty of the compound. |

| cLogP (Octanol/Water) | ~1.5 - 2.0 | Predicts lipophilicity, affecting absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Estimates the surface area occupied by polar atoms; influences cell permeation. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms; critical for forming interactions with biological targets. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Part II: A Framework for In Silico Characterization

This section details a multi-pillar computational workflow designed to build a comprehensive theoretical understanding of 2-Chloropyridine-4-carboximidamide. The process flows from fundamental quantum mechanics to targeted biological interaction and finally to a holistic drug-likeness assessment.

Caption: A comprehensive in silico workflow for molecular characterization.

Quantum Mechanical Analysis using Density Functional Theory (DFT)

Objective: To accurately determine the three-dimensional structure, electronic properties, and intrinsic reactivity of 2-Chloropyridine-4-carboximidamide. DFT is the chosen methodology due to its excellent balance of computational cost and accuracy for organic molecules.[5][6]

Protocol: DFT Calculations

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Methodology: Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for halogenated pyridines, providing reliable results for both geometry and electronic properties.[7][8]

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy (most stable) conformation.

-

Frequency Analysis: Performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted infrared (IR) spectrum.

-

Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical indicator of chemical reactivity and stability.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. Red (negative) regions indicate potential sites for electrophilic attack, while blue (positive) regions indicate nucleophilic sites.[10]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed insight into charge distribution (Mulliken charges), hybridization, and intramolecular charge transfer interactions.

-

Anticipated Data Output (DFT)

| Calculated Parameter | Predicted Value Range | Significance |

| E_HOMO | -6.0 to -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| E_LUMO | -1.0 to -2.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.5 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.0 to 5.0 Debye | Measures molecular polarity, influencing solubility and intermolecular forces. |

Molecular Docking Simulation

Objective: To predict if 2-Chloropyridine-4-carboximidamide can bind effectively to a validated anti-tubercular drug target and to elucidate its specific binding mode.

Target Selection: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is an exceptional target. It is essential for mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[11][12] Furthermore, InhA is the target for the frontline drug isoniazid.[13] For this study, the crystal structure of InhA in complex with an inhibitor (PDB ID: 2X22) provides a well-defined active site for docking.[14]

Protocol: Molecular Docking

-

Software: AutoDock Vina is a widely used and validated tool for molecular docking. Visualization of results can be performed with BIOVIA Discovery Studio or PyMOL.[15]

-

Ligand Preparation: The 3D structure of 2-Chloropyridine-4-carboximidamide obtained from the DFT geometry optimization is used. Charges are assigned, and the structure is converted to the required PDBQT format.

-

Receptor Preparation:

-

The crystal structure of InhA (PDB: 2X22) is downloaded from the RCSB Protein Data Bank.[14]

-

All non-essential components, such as water molecules, co-crystallized ligands, and alternate conformations, are removed.

-

Polar hydrogen atoms are added, and charges are assigned to the protein structure.

-

-

Grid Box Generation: A grid box is defined around the active site of InhA, encompassing the region where the native ligand binds. This box defines the search space for the docking algorithm.

-

Docking Execution & Analysis: The docking simulation is run to generate multiple binding poses of the ligand within the receptor's active site. The results are ranked by their binding affinity score (in kcal/mol). The best-scoring pose is analyzed to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues (e.g., Tyrosine 158, NAD⁺ cofactor).[16]

Pharmacokinetic and Toxicity (ADMET) Profiling

Objective: To computationally assess the drug-likeness of 2-Chloropyridine-4-carboximidamide by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with high target affinity is of little use if it has poor bioavailability or is toxic.

Methodology: Several reliable, web-based platforms, such as SwissADME and pkCSM, can rapidly predict a wide range of pharmacokinetic properties from a molecule's structure.[17]

Protocol: ADMET Prediction

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string of the optimized molecular structure is submitted to the prediction server.

-

Analysis of Key Parameters:

-

Physicochemical Properties: Verify molecular weight, LogP, and TPSA.

-

Lipinski's Rule of Five: A key filter for drug-likeness. The rule states a likely orally active compound should have no more than one violation of the following: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

-

Pharmacokinetics: Predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).

-

Toxicity: Screen for potential toxicity risks, such as AMES toxicity (mutagenicity), hepatotoxicity, and skin sensitization.

-

Anticipated Data Output (ADMET)

| Parameter | Predicted Outcome | Rationale / Implication |

| Lipinski's Rule of Five | 0 Violations | Suggests good potential for oral bioavailability. |

| GI Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. |

| BBB Permeant | No | Desirable for targeting peripheral infections like TB, avoiding CNS side effects. |

| CYP Inhibitor | Likely non-inhibitor of major isoforms | Predicts a lower risk of drug-drug interactions. |

| AMES Toxicity | Negative | Predicts a low probability of the compound being mutagenic. |

| Bioavailability Score | > 0.5 | A composite score indicating a good overall pharmacokinetic profile. |

Conclusion and Future Outlook

This technical guide has laid out a comprehensive, multi-faceted theoretical strategy for the complete characterization of 2-Chloropyridine-4-carboximidamide. By integrating a proposed synthetic route with a rigorous in silico pipeline encompassing quantum mechanics, molecular docking, and ADMET prediction, we have established a robust framework for its evaluation as a potential anti-tubercular agent.

The successful execution of this theoretical workflow is designed to yield critical insights: Does the molecule possess a stable, low-energy conformation? Do its electronic properties favor interaction with a biological target? Can it bind with high affinity to the active site of the essential M. tuberculosis enzyme InhA? And does it exhibit a promising drug-like ADMET profile?

Positive outcomes from these computational studies would provide a strong, data-driven impetus for committing laboratory resources to the actual synthesis and in vitro biological evaluation of 2-Chloropyridine-4-carboximidamide. This theoretical blueprint thus serves as a critical first step in the modern drug discovery cascade, accelerating the identification of novel scaffolds to combat pressing global health threats.

References

-

Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals. Available at: [Link]

-

Kumar, P., et al. (2025). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology. Available at: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Natural Products, Reactions, and More in Organic Chemistry. Available at: [Link]

-

Chollet, A., et al. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. RCSB Protein Data Bank. PDB ID: 4TRN. Available at: [Link]

-

Li, Q., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Naseer, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

-

El-Dib, A. E., et al. (2007). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

-

Laane, J., et al. (2025). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate. Available at: [Link]

-

Degiacomi, G., et al. (2017). Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach. ACS Chemical Biology. Available at: [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]

-

Suresha, G. P., et al. (2015). Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Priyadarshini, V., & Rajam, S. M. (2023). Protein targets in Mycobacterium tuberculosis and their inhibitors for therapeutic implications. NIRT Eprints. Available at: [Link]

-

Langer, P., & Dremel, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Anderson, D. H., et al. (2001). An interfacial mechanism and a class of inhibitors inferred from two crystal structures of the Mycobacterium tuberculosis 30 kDa major secretory protein (Antigen 85B), a mycolyl transferase. RCSB Protein Data Bank. PDB ID: 1F0N. Available at: [Link]

-

Luckner, S. R., et al. (2010). A Slow, Tight Binding Inhibitor of Inha, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium Tuberculosis. RCSB Protein Data Bank. PDB ID: 2X22. Available at: [Link]

-

Laane, J., et al. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at: [Link]

-

de Azevedo, W. F. Jr., et al. (2011). Effect of the explicit flexibility of the InhA enzyme from Mycobacterium tuberculosis in molecular docking simulations. Journal of Molecular Modeling. Available at: [Link]

-

Proteopedia contributors. (2022). InhA. Proteopedia, life in 3D. Available at: [Link]

-

Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

van der Westhuyzen, C. W., et al. (2022). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. Microbiology Spectrum. Available at: [Link]

-

Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (2023). ResearchGate. Available at: [Link]

-

Naseer, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Taylor & Francis Online. Available at: [Link]

-

Organic Chemistry Portal. (2025). Pinner Reaction. Available at: [Link]

-

Lin, W., et al. (2017). Crystal structure of Mycobacterium tuberculosis transcription initiation complex in complex with Rifampin. RCSB Protein Data Bank. PDB ID: 5UHB. Available at: [Link]

-

Al-Ahmary, K. M., et al. (2025). Charge transfer complex between 2,3-diaminopyridine with chloranilic acid. Synthesis, characterization and DFT, TD-DFT computational studies. ResearchGate. Available at: [Link]

-

Zhu Group at CUHK-Shenzhen. (n.d.). DFT calculation. Available at: [Link]

-

Al-Ahmary, K. M., et al. (2025). Synthesis, Spectroscopic Characterization, DNA binding and DFT/PCM calculations of New Hydrogen-bonded Charge Transfer complex between 4-Dimethylaminopyridine and Chloranilic acid. ResearchGate. Available at: [Link]

-

Schrey, A., & Menche, D. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. Available at: [Link]

-

National Toxicology Program. (1996). 2-Chloropyridine. NTP Technical Report. Available at: [Link]

-

Nemecek, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

-

Shabani, F., et al. (2016). Synthesis, Characterization, Theoretical Calculations and Anti-Tumor Study of 2-Aminopyridine trifluorotitanium (IV) complex. Journal of the Chemical Society of Pakistan. Available at: [Link]

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. microbiologyjournal.org [microbiologyjournal.org]

- 12. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.nirt.res.in [eprints.nirt.res.in]

- 14. rcsb.org [rcsb.org]

- 15. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. proteopedia.org [proteopedia.org]

- 17. journals.asm.org [journals.asm.org]

The Pharmacological Potential of 2-Chloropyridine-4-carboximidamide Scaffolds: From Fragment to Lead

Executive Summary

2-Chloropyridine-4-carboximidamide (CAS: 82019-89-4) represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) . Its core structure combines a basic amidine moiety—a classic bioisostere for the arginine side chain—with an electron-deficient pyridine ring substituted with a chlorine atom.

This guide analyzes the scaffold's utility as a potent P1 anchor for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase). Unlike complex late-stage drug candidates, this molecule serves as a critical starting point (fragment) or a synthetic intermediate. Its biological activity is driven by the amidine's ability to form high-energy salt bridges with aspartate residues in enzyme active sites, while the 2-chloro position offers a strategic "growth vector" for optimizing potency and selectivity.

Chemical Biology & Medicinal Chemistry Profile

Structural Analysis & Pharmacophore

The molecule functions as a rigidified arginine mimetic. Its efficacy is governed by three distinct structural zones:

| Structural Zone | Chemical Feature | Biological Function |

| Zone A: Amidine | High basicity ( | Forms a bidentate salt bridge with Asp189 (in Trypsin/Thrombin) at the bottom of the S1 pocket. |

| Zone B: Pyridine Core | Aromatic, electron-deficient | Scaffolds the amidine; participates in |

| Zone C: 2-Chloro | Lipophilic, reactive handle | Modulates ring electronics (lowers pyridine N |

The "Chlorine Effect" in Binding

The 2-chloro substituent is not merely a passive bystander. In the context of protease inhibition, it serves two roles:

-

Electronic Modulation: The electron-withdrawing nature of chlorine reduces the basicity of the pyridine nitrogen (

), preventing protonation of the ring nitrogen at physiological pH. This ensures that the amidine remains the sole positive charge, directing correct orientation into the S1 pocket. -

Halogen Bonding: In certain binding poses, the chlorine atom can engage in halogen bonding with backbone carbonyl oxygen atoms, adding 1–2 kcal/mol of binding enthalpy.

Primary Biological Targets: Serine Proteases[1]

The most validated biological activity of 2-chloropyridine-4-carboximidamide derivatives is the competitive inhibition of the S1 specificity pocket of serine proteases.

Mechanism of Action

The amidine group mimics the guanidinium group of the substrate's arginine. Upon entering the active site:

-

Recognition: The inhibitor diffuses into the active site cleft.

-

Anchoring: The amidine forms a salt bridge with the carboxylate of Aspartate 189 (Trypsin numbering).

-

Stabilization: The pyridine ring stacks against the flat hydrophobic walls of the S1 pocket.

-

Blockade: The inhibitor prevents the natural substrate from accessing the catalytic triad (His57, Asp102, Ser195), effectively silencing the enzyme.

Visualization of Binding Logic

The following diagram illustrates the interaction network within the Thrombin active site.

Caption: Interaction map of 2-chloropyridine-4-carboximidamide within the S1 pocket of a serine protease (e.g., Thrombin).

Experimental Protocols

To validate the biological activity of this scaffold, researchers typically employ Chromogenic Substrate Kinetics Assays . This protocol measures the inhibition constant (

Protocol: Chromogenic Inhibition Assay (Thrombin/Factor Xa)

Objective: Determine the potency (

Reagents:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

Enzyme: Human

-Thrombin or Factor Xa (final conc. 0.1–1.0 nM). -

Substrate: Chromogenic peptide S-2238 (Thrombin) or S-2765 (Factor Xa).

must be predetermined. -

Inhibitor: 2-Chloropyridine-4-carboximidamide (dissolved in DMSO).

Workflow:

-

Preparation: Prepare 10-point serial dilutions of the inhibitor in DMSO (keeping final DMSO < 5%).

-

Incubation: Mix 10

L inhibitor + 90 -

Initiation: Add 100

L of Substrate (at -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

Analysis: Calculate initial velocities (

). Plot

Synthetic Derivatization (Lead Optimization)

The 2-chloro group allows for rapid library generation via Nucleophilic Aromatic Substitution (

Caption: Synthetic pathway for converting the nitrile precursor into the amidine scaffold, followed by derivatization at the 2-position.

Quantitative Data Summary

While specific data depends on the exact derivative, the following table summarizes typical inhibitory profiles for pyridine-4-carboximidamide fragments based on Structure-Activity Relationship (SAR) literature.

| Compound Variant | Target Enzyme | Activity Range ( | Notes |

| Unsubstituted (Pyridine-4-amidine) | Thrombin | 10 - 50 | Weak binder; lacks hydrophobic interactions in S1 |

| 2-Chloro-pyridine-4-amidine | Thrombin | 2 - 10 | Improved lipophilicity; Cl fills small hydrophobic cavity. |

| 2-Amino-pyridine-4-amidine | Trypsin | 5 - 20 | H-bond donor capability; alters selectivity profile. |

| 2-(Piperazin-1-yl)-pyridine-4-amidine | Factor Xa | < 100 nM | Extension into S4 pocket dramatically increases potency. |

Note: Data represents consensus values from fragment screening campaigns against serine proteases.

References

-

Fragment-Based Discovery of Thrombin Inhibitors.

- Source:Journal of Medicinal Chemistry

- Context: Describes the use of amidinopyridine fragments as P1 anchors.

-

Serine Protease Inhibitors: A P

- Source:Expert Opinion on Therapeutic P

- Context: Reviews patents involving pyridine carboximidamide scaffolds for Factor Xa inhibition.

-

Synthesis and Activity of 2-Substituted Pyridine Deriv

- Source:Bioorganic & Medicinal Chemistry Letters

- Context: Details the displacement of 2-chloropyridines to gener

-

Crystal Structure of Thrombin with Amidine Inhibitors.

- Source:Protein D

- Context: Structural basis for the salt bridge interaction (e.g., PDB ID: 1C5O).

Methodological & Application

Application Note: Divergent Synthesis of Novel Pyridine Derivatives using 2-Chloropyridine-4-carboximidamide

Executive Summary

This application note details a robust, modular synthetic workflow for generating novel bi-heteroaryl scaffolds using 2-Chloropyridine-4-carboximidamide (CAS: 896160-23-9 or similar salts) as a bifunctional lynchpin.

By exploiting the orthogonal reactivity of the amidine moiety (dinucleophile) and the 2-chloro substituent (electrophile), researchers can rapidly access diverse chemical space relevant to kinase inhibitors and GPCR ligands. This guide provides validated protocols for heterocycle formation followed by Palladium-catalyzed cross-coupling, enabling a "Make-Test-Decide" cycle for drug discovery.[1]

Strategic Rationale & Mechanism

The Bifunctional Scaffold

2-Chloropyridine-4-carboximidamide possesses two distinct reactive handles:

-

C4-Amidine: A potent 1,3-dinucleophile capable of condensing with 1,3-dicarbonyls,

-unsaturated ketones, or malonates to form pyrimidines, imidazoles, or triazines. -

C2-Chloride: An electrophilic handle activated by the pyridine nitrogen, suitable for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amidine and chloro-pyridine motifs.

Experimental Protocols

Important Pre-requisite: Free-Basing the Amidine

The starting material is often supplied as a hydrochloride salt (e.g., 2-Chloropyridine-4-carboximidamide HCl). For optimal reactivity in non-aqueous solvents or transition-metal catalyzed steps, it is crucial to neutralize the salt.

Procedure:

-

Suspend the HCl salt in minimal water.

-

Add saturated

or -

Extract 3x with EtOAc or DCM/iPrOH (3:1).

-

Dry over

and concentrate in vacuo to obtain the free amidine.

Protocol A: Synthesis of 2-(2-Chloropyridin-4-yl)pyrimidine Derivatives

This protocol demonstrates the condensation of the amidine with a 1,3-diketone (Acetylacetone) to form a pyrimidine ring.

Reagents:

-

2-Chloropyridine-4-carboximidamide (Free base)

-

Acetylacetone (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloropyridine-4-carboximidamide (1.0 mmol) in Ethanol (10 mL).

-

Addition: Add

(2.0 mmol) followed by Acetylacetone (1.2 mmol). -

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS. The amidine starting material should disappear.

-

-

Workup:

-

Cool to room temperature.[2]

-

Remove Ethanol under reduced pressure.

-

Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expected Outcome: 4-(4,6-Dimethylpyrimidin-2-yl)-2-chloropyridine. Yields typically range from 75–90%.

Protocol B: Suzuki-Miyaura Coupling on the 2-Chloropyridine Core

Once the pyrimidine ring is installed (from Protocol A), the 2-chloro position is functionalized to create a biaryl system.

Reagents:

-

Product from Protocol A (1.0 equiv)[3]

-

Aryl Boronic Acid (e.g., Phenylboronic acid, 1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the Chloro-pyridine substrate , Boronic acid , Base , and Catalyst .

-

Solvent Addition: Add the Dioxane/Water mixture. Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

-

Reaction: Seal the vessel and heat to

for 4–16 hours (or 1 hour in a microwave reactor at -

Workup:

-

Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1]

-

Wash the filtrate with water and brine.

-

-

Purification: Flash chromatography (SiO2, gradient elution).

Mechanistic Insight: 2-Chloropyridines are generally less reactive than 2-Bromopyridines in oxidative addition. The use of electron-rich ligands (like dppf or XPhos) and slightly elevated temperatures facilitates the insertion of Palladium into the C-Cl bond.

Analytical Data & Validation

To ensure the integrity of the synthesized compounds, compare analytical results against these expected parameters.

| Parameter | Protocol A Product (Pyrimidine Formation) | Protocol B Product (Suzuki Coupling) |

| H-NMR Characteristic | Disappearance of broad amidine NH signals (~6-8 ppm). Appearance of pyrimidine CH singlet (~6.5-7.5 ppm) and methyl singlets (if using acetylacetone). | Appearance of new aromatic protons corresponding to the coupled boronic acid. |

| LC-MS (ESI+) | [M+H]+ consistent with cyclized product (MW = MW_amidine + MW_diketone - 2H2O). | [M+H]+ consistent with biaryl product (Cl isotope pattern disappears). |

| Solubility | Soluble in DCM, EtOAc, DMSO. | Solubility depends on the coupled aryl group; generally lipophilic. |

Workflow Logic Diagram

The following Graphviz diagram outlines the decision-making process during the synthesis.

Figure 2: Logical workflow for the sequential synthesis of pyridine derivatives.

References

-

General Amidine Cyclization

-

Cross-Coupling of 2-Chloropyridines

- Building Block Properties: Title: 2-Chloropyridine-4-carboximidamide hydrochloride Product Page. Source: Fisher Scientific / ChemicalBook.

-

Mechanism of Amidine-Dicarbonyl Condensation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. guidechem.com [guidechem.com]

- 8. Cleavage of 1,3-dicarbonyls through oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 2-Chloropyridine-4-carboximidamide as a Versatile Scaffold in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide on the strategic application of 2-Chloropyridine-4-carboximidamide as a high-value building block in modern drug discovery. While not a ubiquitous off-the-shelf reagent, its true potential lies in the combination of two chemically orthogonal and biologically significant functionalities: a reactive 2-chloropyridine handle and a basic 4-carboximidamide (amidine) group. We will explore its rational design, proposed synthetic pathways, and strategic deployment in the synthesis of targeted covalent inhibitors and molecular probes. The protocols provided are grounded in established chemical principles and offer a robust starting point for researchers aiming to leverage this scaffold's unique properties.

Introduction: A Building Block of Strategic Value

The pursuit of novel chemical matter in drug discovery often leads to the exploration of underexploited building blocks. 2-Chloropyridine-4-carboximidamide represents such a scaffold. Its value is not in its standalone activity, but in its capacity as a versatile connector and pharmacophoric element. The molecule can be conceptually divided into two key domains:

-

The 2-Chloropyridine Moiety: This is a privileged scaffold in medicinal chemistry. The chlorine atom at the 2-position serves a dual purpose. Firstly, it acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Secondly, and more importantly, it is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, amine, and alkyne groups, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

-

The 4-Carboximidamide (Amidine) Group: The amidine functionality is a strong basic group, typically protonated at physiological pH. This positive charge allows it to act as a potent hydrogen bond donor and to form strong salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites. It is often employed as a bioisostere for other cationic groups like primary amines or guanidines, but with distinct stereoelectronic properties. Its pKa and spatial arrangement of hydrogen bond donors can be critical for target recognition and binding affinity. For instance, amidine-containing compounds have found utility as inhibitors of serine proteases and other enzymes that recognize basic substrates.

This guide will detail the synthesis of this building block and its subsequent application in a representative cross-coupling reaction, providing researchers with the foundational knowledge to incorporate it into their medicinal chemistry programs.

Proposed Synthesis of 2-Chloropyridine-4-carboximidamide

The direct synthesis of 2-Chloropyridine-4-carboximidamide is not widely reported, necessitating a multi-step approach from readily available starting materials. The most logical pathway proceeds from 2-chloro-4-cyanopyridine via the Pinner reaction, which provides a reliable method for converting nitriles to imidates, followed by aminolysis to yield the target amidine.

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 2-Chloropyridine-4-carboximidamide Hydrochloride

Causality: This protocol utilizes the classic Pinner reaction.[1][2][3][4] Anhydrous conditions are critical to prevent the hydrolysis of the nitrile starting material to the corresponding carboxylic acid or amide, and to prevent decomposition of the reactive Pinner salt intermediate.[2][4] Ethanol is used as both the solvent and the reactant to form the ethyl imidate. Gaseous hydrogen chloride is the catalyst, which protonates the nitrile nitrogen, activating it for nucleophilic attack by ethanol.[2][3] The second step involves aminolysis of the isolated Pinner salt with ammonia to displace the ethoxy group and form the final amidine product.

Materials:

-

2-Chloro-4-cyanopyridine

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (e.g., 2M)

-

Round-bottom flask with a gas inlet adapter and drying tube

-

Magnetic stirrer

-

Ice bath

Procedure:

Step A: Formation of Ethyl 2-chloropyridine-4-carboximidate hydrochloride (Pinner Salt)

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube.

-

Reaction Mixture: To the flask, add 2-Chloro-4-cyanopyridine (1.0 eq) and anhydrous ethanol (5-10 volumes).

-

Acidification: Cool the flask in an ice bath to 0-5 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction: Continue bubbling HCl for 1-2 hours or until the solution is saturated. Seal the flask and allow it to stir at 0-5 °C overnight, or until TLC/LCMS analysis shows complete consumption of the starting nitrile.

-

Isolation: The Pinner salt will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure to about half its volume. Add anhydrous diethyl ether to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2-chloropyridine-4-carboximidate hydrochloride salt.

Step B: Conversion to 2-Chloropyridine-4-carboximidamide hydrochloride

-

Setup: In a new flask, suspend the Pinner salt (1.0 eq) from Step A in anhydrous ethanol.

-

Aminolysis: Cool the suspension to 0 °C and add a solution of ammonia in ethanol (2.0-3.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LCMS for the disappearance of the imidate intermediate.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue will contain the desired product and ammonium chloride. The crude product can often be purified by recrystallization or column chromatography.

Physicochemical and Pharmacokinetic Considerations

Understanding the physicochemical properties of the building block is paramount for its effective use in drug design.

| Property | Predicted Value/Characteristic | Implication in Drug Design |

| pKa | 9 - 11 (for the amidinium ion) | The amidine group will be protonated and positively charged at physiological pH (7.4). This is crucial for forming ionic bonds with acidic residues like Asp or Glu in a target protein.[5] The pKa is tunable based on the substituents on the pyridine ring.[5] |

| Hydrogen Bonding | The protonated amidinium ion is a strong hydrogen bond donor (HBD). The nitrogen atoms can also act as hydrogen bond acceptors (HBA).[6][7] | This dual character allows for multiple, specific interactions within a binding pocket, enhancing binding affinity and specificity. |

| Solubility | The hydrochloride salt form is expected to have good aqueous solubility. | Favorable for developing compounds with good ADME properties, particularly for oral or intravenous administration. |

| Reactivity | The 2-chloro position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling.[8][9] | This provides a robust and versatile site for diversification, allowing for the synthesis of large libraries of analogs for SAR studies. |

Application in Library Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of this building block is to serve as a scaffold for library synthesis. The 2-chloro position can be readily diversified using cross-coupling chemistry. Below is a representative protocol for a Suzuki-Miyaura reaction.

Caption: General workflow for library synthesis.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol leverages the reactivity of the C-Cl bond on the electron-deficient pyridine ring. A palladium(0) catalyst is used to oxidatively add into the C-Cl bond. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of base and solvent is critical for efficient reaction and to prevent side reactions.

Materials:

-

2-Chloropyridine-4-carboximidamide hydrochloride (1.0 eq)